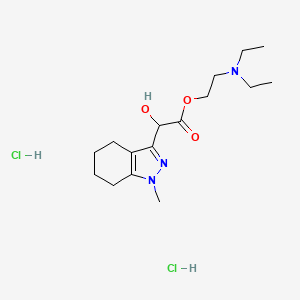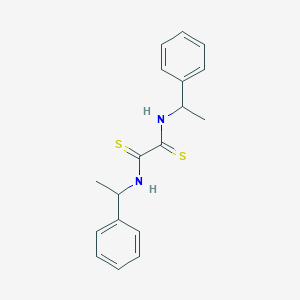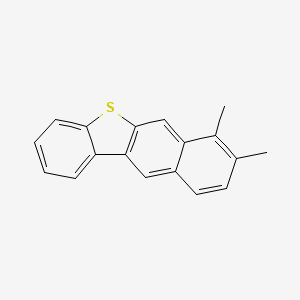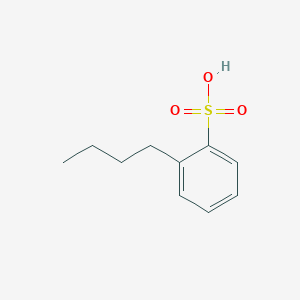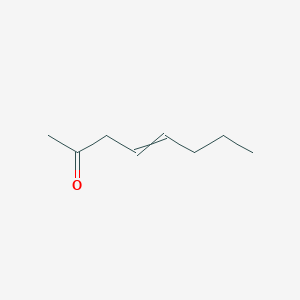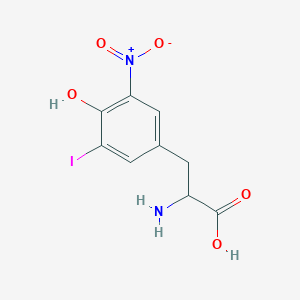
2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid is an aromatic amino acid derivative. This compound is characterized by the presence of an amino group, a hydroxy group, an iodine atom, and a nitro group attached to a phenyl ring, along with a propanoic acid side chain. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the nitration of 4-hydroxy-3-iodophenylalanine, followed by purification and characterization. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodine atom can be substituted with other nucleophiles through halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. For example, the nitro group can participate in redox reactions, while the iodine atom can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Comparison:
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Contains an additional iodine atom, which may enhance its binding affinity and biological activity.
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Lacks the nitro group, potentially reducing its redox activity.
- 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid: Lacks the iodine atom, which may affect its binding interactions and overall potency.
The unique combination of functional groups in 2-Amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid distinguishes it from these similar compounds, providing a distinct profile of chemical reactivity and biological activity.
Properties
CAS No. |
28612-47-7 |
|---|---|
Molecular Formula |
C9H9IN2O5 |
Molecular Weight |
352.08 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxy-3-iodo-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15) |
InChI Key |
XSSBNPSCHWGIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
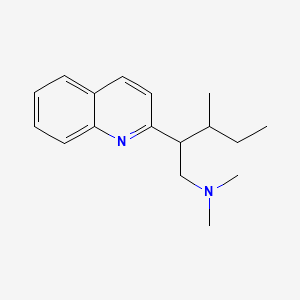
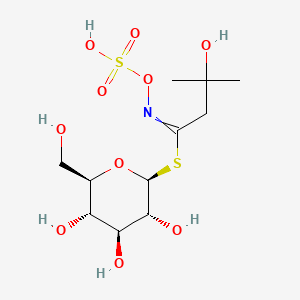
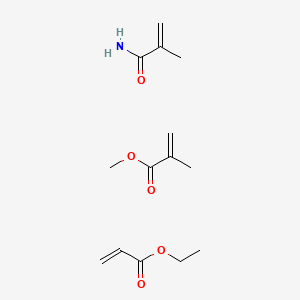
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
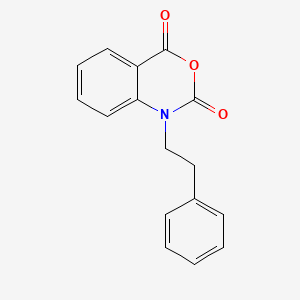
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
